Rumbrin

Vue d'ensemble

Description

Rumbrin is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Applications De Recherche Scientifique

Inhibiteur du VIH

Rumbrin a été identifié comme un inhibiteur puissant du VIH au niveau nanomolaire . Cette découverte a été inspirée par la présence d'un gène associé au virus de l'immunodéficience humaine (VIH)-Nef dans le groupe rum .

Inhibiteur de la production de peroxyde lipidique

This compound est un inhibiteur de la production de peroxyde lipidique . La peroxydation lipidique fait référence à la dégradation oxydative des lipides, un processus qui peut entraîner des dommages cellulaires.

Inhibiteur de l'accumulation de calcium

This compound agit également comme un inhibiteur de l'accumulation de calcium . Cela signifie qu'il peut potentiellement réguler la quantité de calcium dans les cellules, ce qui est crucial pour diverses fonctions cellulaires.

Biosynthèse des Rumbrins

Le groupe de gènes de biosynthèse (BGC) de this compound et de son isomère 12E-Rumbrin provenant d'Auxarthron umbrinum DSM3193 a été identifié

Mécanisme D'action

Target of Action

Rumbrin, a cytoprotective substance, primarily targets the process of lipid peroxidation . Lipid peroxidation is a mechanism that leads to cell damage and is often associated with various diseases. By inhibiting this process, this compound plays a crucial role in protecting cells from oxidative stress .

Mode of Action

This compound interacts with its targets by preventing cell death caused by calcium overload . It exhibits a potent inhibitory activity against lipid peroxidation, a process that can lead to cell damage . This interaction results in the protection of cells from oxidative stress and the harmful effects of excessive calcium .

Biochemical Pathways

This compound affects the biochemical pathways related to lipid peroxidation and calcium accumulation . By inhibiting lipid peroxidation, this compound prevents the oxidative degradation of lipids, a process that can lead to cell damage . Additionally, by preventing calcium overload, this compound helps maintain cellular homeostasis .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability and overall effectiveness of a drug

Result of Action

The primary result of this compound’s action is the prevention of cell death caused by calcium overload . It also exhibits a potent inhibitory activity against lipid peroxidation in rat brain homogenate . These actions contribute to its cytoprotective effects .

Analyse Biochimique

Biochemical Properties

The biosynthesis of Rumbrin in Auxarthron umbrinum involves the incorporation of stable isotopes from [15N]-proline, [13C]-methionine, and [13C]-acetate . These are the precursors of the pyrrole moiety, methyl groups, and backbone of this compound, respectively .

Molecular Mechanism

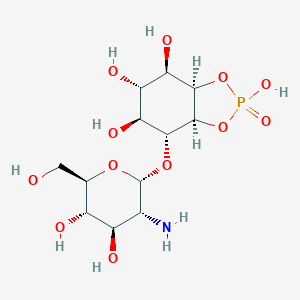

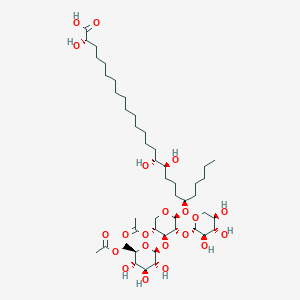

Its unique structure, which includes a-pyrone, tetraene, and pyrrole moieties, suggests that it may interact with biomolecules in a unique way .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Its production begins after approximately four days of growth in the fungus Auxarthron umbrinum .

Metabolic Pathways

This compound is involved in metabolic pathways that include [15N]-proline, [13C]-methionine, and [13C]-acetate

Propriétés

IUPAC Name |

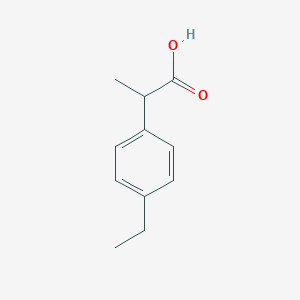

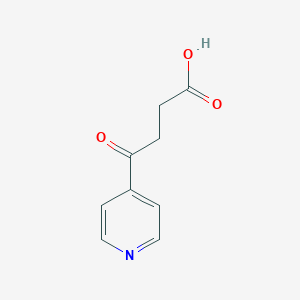

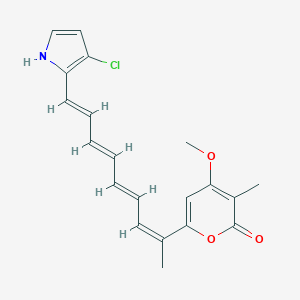

6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFFAFAPFQNIRB-KDZWSXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150206-14-7 | |

| Record name | Rumbrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Rumbrin and what are its potential applications?

A1: this compound is a natural product isolated from the fungus Auxarthron umbrinum. [] It was discovered through a screening program seeking cytoprotective substances produced by microorganisms. [] this compound exhibits potent inhibitory activity against lipid peroxidation and prevents cell death caused by calcium overload, suggesting potential applications in treating conditions related to oxidative stress and calcium dysregulation. []

Q2: What is known about the biosynthesis of this compound?

A2: Research indicates that the biosynthesis of this compound involves several key precursors. These include proline, which contributes to the pyrrole moiety; methionine, the source of methyl groups; and acetate, which forms the backbone of the molecule. [] Specifically, pyrrole-2-carboxylate has been confirmed as a direct precursor. [] Interestingly, Auxarthron umbrinum can incorporate modified precursors like 3- and 4-chloropyrrolecarboxylates into this compound, offering a route to generate novel derivatives. []

Q3: What is the chemical structure of this compound?

A3: this compound possesses a unique chemical structure consisting of an α-pyrone ring, a tetraene chain, and a pyrrole moiety. [] This novel structure was determined through extensive NMR spectral analysis. [] Further investigation revealed that this compound exists as different stereoisomers, with 12E-isothis compound being a recently identified example. []

Q4: How does this compound's structure influence its activity?

A4: Research suggests that the polyenyl 3-chloropyrrol moiety present in this compound and its analog, Auxarconjugatin-B, is crucial for their selective cytotoxicity towards T-cell acute lymphoblastic leukemia (T-ALL) cells. [] This observation highlights the structure-activity relationship and the importance of the polyenyl 3-chloropyrrol group for this compound's biological activity.

Q5: Has this compound demonstrated any promising activity against specific cancer cells?

A5: Yes, studies show that this compound exhibits selective cytotoxicity against T-cell acute lymphoblastic leukemia (T-ALL) cells. [] Importantly, this compound and its synthetic analog, Ra#37, were found to disrupt the mitochondrial membrane potential in T-ALL cells, suggesting a potential mechanism for their anti-cancer activity. [] Furthermore, 3-chloro- and 3-bromo-isorumbrins, derivatives of this compound, displayed enhanced activity against HeLa and A549 lung cancer cell lines compared to this compound itself. [] This finding underscores the potential of generating this compound analogs with improved therapeutic efficacy.

Q6: What are the known mechanisms of action of this compound?

A6: While this compound's exact mechanism of action remains an active area of research, studies suggest that it may exert its effects through multiple pathways. For instance, this compound demonstrates potent inhibitory activity against lipid peroxidation, highlighting its potential as an antioxidant. [] Additionally, it prevents cell death caused by calcium overload, indicating a possible role in regulating cellular calcium homeostasis. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved in this compound's biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)